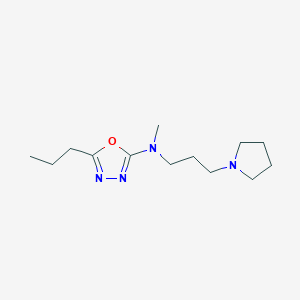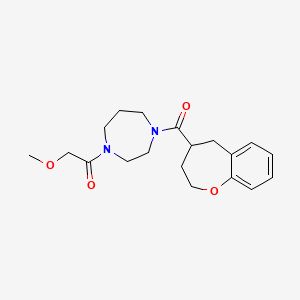
2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide, also known as CYC065, is a small molecule inhibitor that has shown promising results in preclinical studies as an anti-cancer agent.
Wirkmechanismus
2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide inhibits cyclin-dependent kinase 2 (CDK2), which is a key regulator of the cell cycle. CDK2 is overexpressed in many types of cancer and plays a critical role in promoting cell proliferation. By inhibiting CDK2, 2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide prevents cancer cells from progressing through the cell cycle, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the replication of hepatitis C virus, suggesting that it may have antiviral properties. 2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide has also been shown to modulate the immune system by increasing the production of interferon-gamma and interleukin-2.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide in lab experiments is its specificity for CDK2, which reduces the risk of off-target effects. However, its potency may vary depending on the type of cancer being studied, and its efficacy may be affected by the presence of other proteins that regulate the cell cycle.
Zukünftige Richtungen
There are several potential future directions for research on 2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide. One area of interest is the development of combination therapies that include 2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide and other anti-cancer agents. Another potential direction is the investigation of 2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide's effects on the immune system and its potential use as an immunomodulatory agent. Finally, there is a need for further studies to determine the optimal dosing and administration of 2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide in clinical trials.
Synthesemethoden
The synthesis of 2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide involves a multi-step process that includes the reaction of 2-chloro-5-nitropyrimidine with aniline, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with cyclopropylamine and 2-methoxybenzyl chloride to form the final product. The purity of the compound is confirmed using NMR and HPLC analysis.
Wissenschaftliche Forschungsanwendungen
2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and ovarian cancer. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide also has the ability to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
2-anilino-N-cyclopropyl-N-[(2-methoxyphenyl)methyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-28-20-10-6-5-7-16(20)15-26(19-11-12-19)21(27)17-13-23-22(24-14-17)25-18-8-3-2-4-9-18/h2-10,13-14,19H,11-12,15H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLQWCADLGRFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(C2CC2)C(=O)C3=CN=C(N=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[3-(ethylthio)propanoyl]-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5633390.png)
![(3S*,4R*)-4-(4-methoxyphenyl)-N,N-dimethyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B5633402.png)
![3-[({[1-(4-chlorophenyl)cyclopropyl]carbonyl}amino)methyl]-N-(2-methoxyethyl)piperidine-1-carboxamide](/img/structure/B5633409.png)
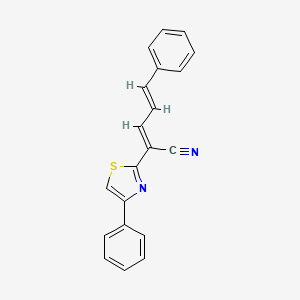
![1-(4-{[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methyl-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5633419.png)
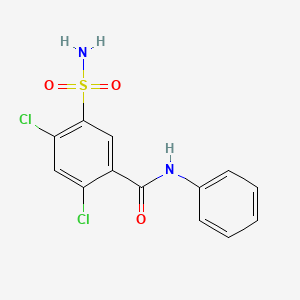
![2-allyl-9-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5633430.png)
![2-[(4-tert-butylbenzoyl)amino]benzoic acid](/img/structure/B5633437.png)
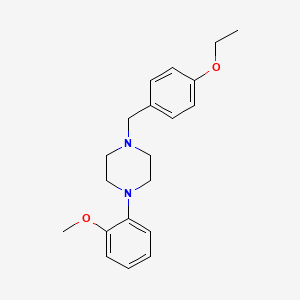
![{(3R*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5633455.png)
![4-({2-[1-(3-thienylacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5633459.png)
![8-(3-ethoxypropanoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5633463.png)
